

Application Notes: Self-Propagating High-Temperature Synthesis of TiC-Cu Composites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper;titanium*

Cat. No.: *B14718268*

[Get Quote](#)

Introduction

Self-Propagating High-Temperature Synthesis (SHS), also known as combustion synthesis, is an effective and energy-efficient method for producing advanced materials like titanium carbide-copper (TiC-Cu) composites.[1][2] This technique leverages a highly exothermic reaction that, once initiated, propagates through the reactants in the form of a combustion wave, creating the desired product without the need for continuous external heating.[1][3] The primary reaction involves elemental titanium (Ti) and carbon (C) powders, which react to form the hard ceramic phase, titanium carbide (TiC). Copper (Cu) powder is included in the initial mixture and acts as a metallic binder. During the synthesis, the intense heat from the Ti-C reaction melts the copper, which then infiltrates the porous TiC structure, resulting in a dense cermet composite upon cooling.[4]

The key advantages of the SHS method include its simplicity, rapid processing time, low energy consumption, and the high purity of the resulting products.[1] TiC-Cu composites are of significant interest due to their unique combination of properties: the high hardness, wear resistance, and high melting point of TiC are complemented by the excellent thermal and electrical conductivity of the copper matrix.[5][6] These properties make them suitable for a wide range of applications, including electrical contacts, welding electrodes, cutting tools, and wear-resistant parts.[7][8]

Experimental Protocols

This section details a generalized protocol for the fabrication of TiC-Cu composites via the SHS method. The parameters can be adjusted based on the desired final properties and TiC volume fraction.

1. Precursor Material Preparation

- Materials:
 - Titanium (Ti) powder (< 45 µm, 99.5% purity)
 - Amorphous Carbon (C) powder (e.g., carbon black, < 1 µm, 99% purity)
 - Copper (Cu) powder (electrolytic, < 75 µm, 99.8% purity)
- Protocol:
 - Accurately weigh the Ti, C, and Cu powders according to the desired stoichiometry. The Ti:C molar ratio is typically maintained at 1:1 for the formation of TiC. The amount of Cu is varied to achieve the target volume percentage in the final composite.
 - Dry the powders in a vacuum oven at 100°C for at least 2 hours to remove any adsorbed moisture.

2. Powder Mixing

- Objective: To achieve a homogeneous distribution of reactant powders.
- Apparatus: Planetary ball mill, stainless steel or tungsten carbide vials, and milling balls.
- Protocol:
 - Place the weighed powders into the milling vial. A ball-to-powder weight ratio of 10:1 is recommended.
 - Seal the vials, evacuate, and purge with high-purity argon gas.
 - Mill the powders for 1-2 hours at a rotational speed of 200-300 RPM.^[9] Avoid excessive milling times to prevent significant cold welding and changes in powder morphology.

3. Green Compact Formation

- Objective: To press the powder mixture into a compact (pellet or cylinder) with sufficient handling strength and controlled porosity (green density).
- Apparatus: Hydraulic press, hardened steel die of the desired shape.
- Protocol:
 - Pour the homogenized powder mixture into the steel die.
 - Apply a uniaxial pressure of 100-300 MPa to compact the powder.^[9] The pressure can be adjusted to control the green density, which typically ranges from 50% to 70% of the theoretical maximum density.
 - Carefully eject the green compact from the die. Measure its dimensions and weight to calculate the green density.

4. Self-Propagating High-Temperature Synthesis (SHS) Reaction

- Objective: To initiate the exothermic reaction to synthesize the TiC-Cu composite.
- Apparatus: SHS reaction chamber, vacuum pump, argon gas supply, ignition source (e.g., tungsten heating coil, laser, or electric arc).
- Protocol:
 - Place the green compact inside the reaction chamber.
 - Evacuate the chamber to a pressure below 10^{-2} Pa and then backfill with high-purity argon gas to a slight positive pressure.^[10]
 - Initiate the reaction by locally heating a spot on the surface of the compact using the ignition source. A tungsten coil heated to incandescence is commonly used.
 - Once ignited, the combustion wave will spontaneously propagate through the entire compact. The reaction is typically complete within seconds.

- Allow the synthesized product to cool to room temperature inside the chamber under the argon atmosphere.

5. Post-Synthesis Characterization

- Objective: To analyze the phase composition, microstructure, and mechanical properties of the fabricated composite.
- Protocols:
 - Phase Analysis: Use X-ray Diffraction (XRD) to identify the crystalline phases present in the final product and confirm the formation of TiC and the presence of the Cu matrix.[9]
 - Microstructural Analysis: Employ Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) to observe the morphology, size, and distribution of TiC particles within the copper matrix, as well as the porosity of the composite.[11]
 - Density Measurement: Use the Archimedes method to determine the bulk density of the synthesized composite. The relative density can be calculated by comparing the bulk density to the theoretical density.
 - Mechanical Properties:
 - Hardness: Perform Vickers or Rockwell hardness tests to measure the material's resistance to plastic deformation.[5]
 - Wear Resistance: Conduct pin-on-disk or block-on-ring tests to evaluate the tribological performance.[6]

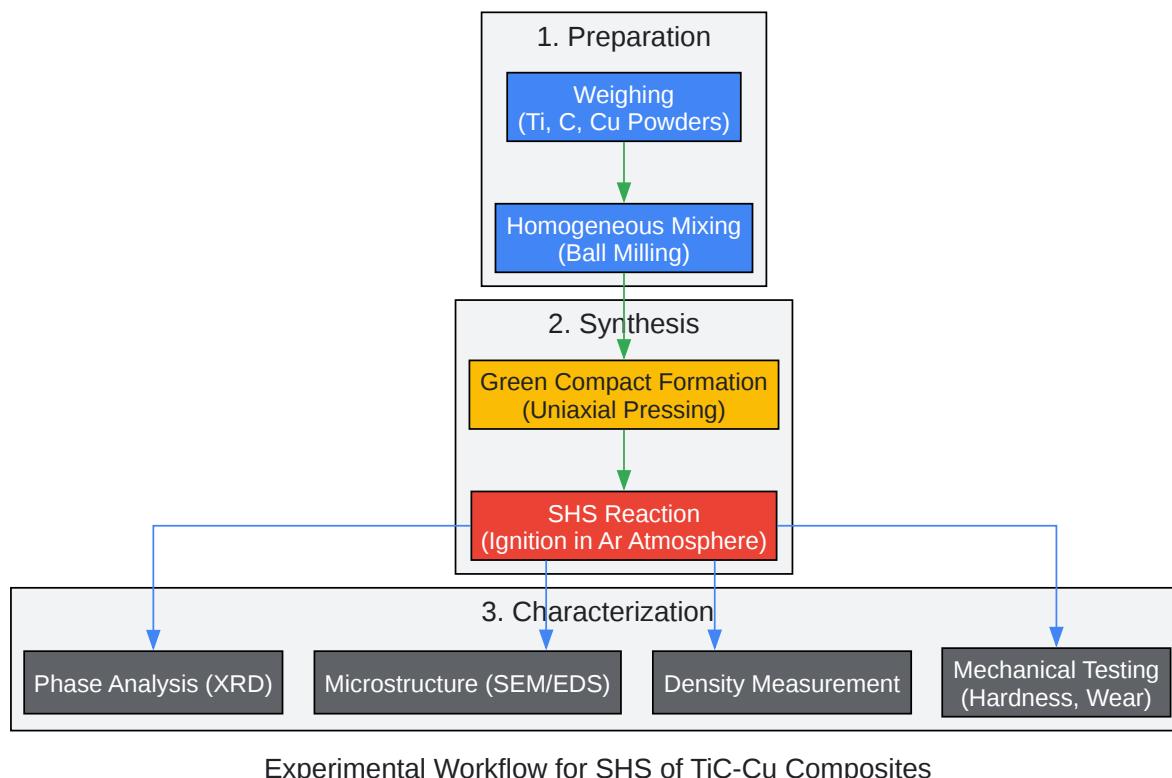
Data Presentation

The properties of SHS-synthesized TiC-Cu composites are highly dependent on the initial composition and processing parameters. The tables below summarize typical data found in the literature.

Table 1: Typical Reactant Compositions for SHS of TiC-Cu Composites

Component	Function	Typical Content (wt%)	Typical Content (vol%)	Notes
Titanium (Ti)	Reactant for TiC	30 - 60	-	Stoichiometric ratio with Carbon is key.
Carbon (C)	Reactant for TiC	5 - 15	-	Often used in slight excess to ensure complete reaction of Ti.
Copper (Cu)	Metallic Binder	20 - 60	11 - 50	Acts as a diluent to control reaction temperature and forms the matrix. [4] [11]
Additives (Al)	Reaction Modifier	1 - 5	-	Can lead to refinement of TiC particles and improved homogeneity. [4]

Table 2: Properties of TiC-Cu Composites Synthesized by SHS

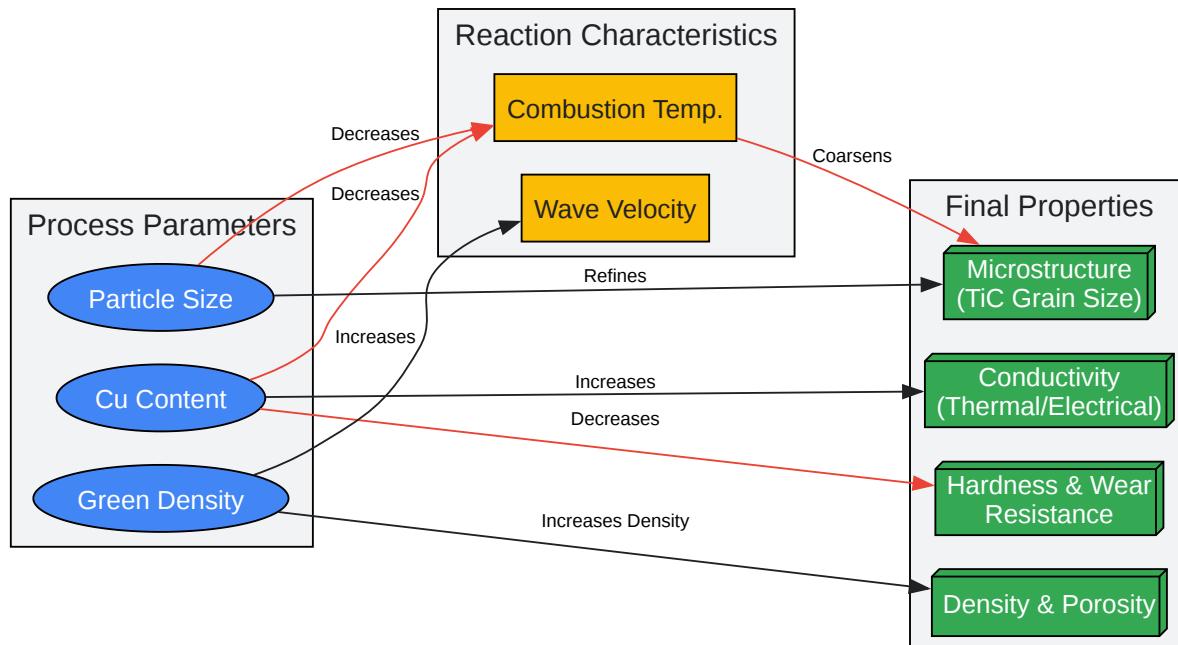

Property	Typical Value Range	Influencing Factors
TiC Content (vol%)	45 - 50	Initial reactant stoichiometry.[4]
Relative Density (%)	90 - 98	Cu content, green density, use of post-synthesis processing (e.g., hot pressing).[11]
Vickers Hardness (HV)	110 - 300+	TiC content, porosity, TiC particle size. Higher TiC content increases hardness.[7]
Compressive Yield Strength (MPa)	160 - 275+	Density, TiC content, and distribution.[7]
Phase Composition	TiC, Cu, Cu-Ti intermetallics	Stoichiometry, cooling rate. Intermetallics can sometimes form at the interface.[4][5]

Note: Some property values are included for context from similar powder metallurgy techniques, as specific SHS data can be sparse and variable across different studies.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for synthesizing TiC-Cu composites using the SHS method.



[Click to download full resolution via product page](#)

Caption: A flowchart of the SHS process for TiC-Cu composites.

Parameter-Property Relationships

This diagram shows the logical relationships between key SHS process parameters and the final properties of the TiC-Cu composite.

Influence of SHS Parameters on Composite Properties

[Click to download full resolution via product page](#)

Caption: Key SHS process parameters and their effect on final properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]
- 4. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 5. Structure and micromechanical properties of SHS composites with a copper matrix: peculiarities of formation - Pugacheva - Frontier Materials & Technologies [vektornaukitech.ru]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sintering Behavior and Microstructure of TiC-Me Composite Powder Prepared by SHS | MDPI [mdpi.com]
- 11. Self-propagating High-temperature Synthesis, Microstructureand Mechanical Properties of TiC-TiB₂-Cu Composites [jmst.org]
- To cite this document: BenchChem. [Application Notes: Self-Propagating High-Temperature Synthesis of TiC-Cu Composites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14718268#self-propagating-high-temperature-synthesis-of-tic-cu-composites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com